3-chloro-5-(furan-2-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-chloro-5-(furan-2-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(furan-2-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-aminopyrazole and a suitable diketone or aldehyde.
Introduction of the Chloro and Furan Groups: These groups can be introduced through electrophilic aromatic substitution reactions, where the pyrazolo[1,5-a]pyrimidine core is treated with chlorinating agents and furan derivatives under controlled conditions.
N-Methylation and Trifluoromethylation: The N-methyl group can be introduced using methylating agents like methyl iodide, while the trifluoromethyl groups can be added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-(furan-2-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
3-chloro-5-(furan-2-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Due to its biological activity, it may be explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: It can be used in the development of new materials with specific chemical properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-chloro-5-(furan-2-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used as a building block in organic synthesis.
2-[2-(furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine: A triazine derivative with similar furan and chloro groups.
2-[3-cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-yl]propanedinitrile: A furan derivative with trifluoromethyl and cyano groups.
Uniqueness
What sets 3-chloro-5-(furan-2-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide apart is its combination of multiple functional groups, which confer unique chemical properties and potential biological activities. The presence of both trifluoromethyl and trifluoromethoxy groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H11ClF6N4O3 |
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Molecular Weight |
504.8 g/mol |
IUPAC Name |
3-chloro-5-(furan-2-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H11ClF6N4O3/c1-30(10-4-6-11(7-5-10)34-20(25,26)27)18(32)16-15(21)17-28-12(13-3-2-8-33-13)9-14(19(22,23)24)31(17)29-16/h2-9H,1H3 |
InChI Key |
IXGWZLJMNHQAKM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC(F)(F)F)C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CO4)C(F)(F)F |
Origin of Product |
United States |
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